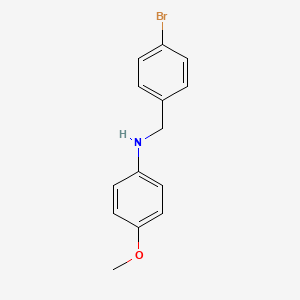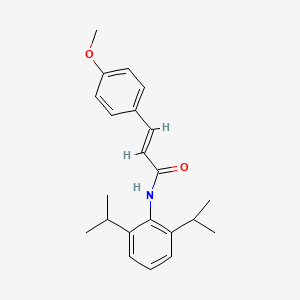![molecular formula C10H16N2O3S2 B5597528 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DAPT, and is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP).
Applications De Recherche Scientifique
Synthesis and Analytical Applications
4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to the chemical structure of interest, has been utilized as a chromophoric reagent for the detection of amino acids at picomole levels. This application involves a high-performance liquid chromatography (HPLC) system that can separate and analyze the dabsyl chloride derivatives of modified amino acids, including dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine, among others normally found in protein hydrolysates. This method offers high sensitivity and has been applied in the analysis of proteins and peptides, demonstrating the utility of related sulfonyl compounds in biochemical analysis (Malencik, Zhao, & Anderson, 1990).
Antimicrobial Activity
A study synthesized a new series of compounds closely related to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fluorescent Probes
Compounds incorporating a dimethylamino group and a sulfonyl group have been developed as new fluorescent solvatochromic dyes. These molecules exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such characteristics make them useful as fluorescent molecular probes for studying various biological events and processes, indicating the potential of 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide analogs in biological imaging and sensing applications (Diwu et al., 1997).
Tautomeric Behavior in Medicinal Chemistry
The tautomeric behavior of sulfonamide derivatives, similar in structure to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, has been investigated to understand their pharmaceutical and biological activities. Spectroscopic methods revealed the existence of different tautomeric forms, which are crucial for their medicinal and biological functions, underscoring the importance of such studies in drug design and development (Erturk et al., 2016).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-5-11-10(13)9-6-8(7-16-9)17(14,15)12(2)3/h6-7H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWKCKUMAMTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)


![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)
